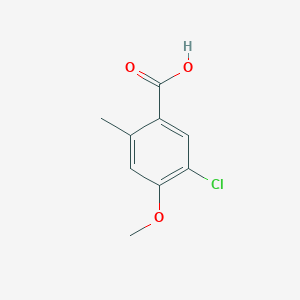

5-Chloro-4-methoxy-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-methoxy-2-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-methoxy-2-methylbenzoic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Starting Material: 4-Methoxy-2-methylbenzoic acid

Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 5-amino-4-methoxy-2-methylbenzoic acid.

Oxidation: Formation of 5-chloro-4-methoxy-2-methylbenzaldehyde or this compound.

Reduction: Formation of 5-chloro-4-methoxy-2-methylbenzyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that derivatives of 5-chloro-4-methoxy-2-methylbenzoic acid exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly low, suggesting high potency against common pathogens .

Anti-inflammatory Properties :

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, which highlights its therapeutic potential .

Cancer Research :

this compound has shown promise in cancer research as well. In vitro assays indicated cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as a lead compound in developing anticancer therapies .

Agricultural Applications

Herbicide Development :

The compound is also being explored for its herbicidal properties. Studies have indicated that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This property positions it as a candidate for developing new herbicides that are environmentally friendly and effective against resistant weed populations .

Synthetic Applications

Intermediate in Organic Synthesis :

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for further chemical modifications, facilitating the development of new drugs. For example, it can be transformed into more complex structures through reactions such as esterification and amidation, which are essential in drug discovery processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoic acid derivatives revealed that this compound exhibited significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | 0.21 |

| Staphylococcus aureus | 0.30 |

| Pseudomonas aeruginosa | 0.25 |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects with varying IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 10.0 |

These findings indicate its potential role as a therapeutic agent in cancer treatment.

Mécanisme D'action

The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-2-methylbenzoic acid: Lacks the chlorine atom, leading to different reactivity and applications.

5-Chloro-2-methylbenzoic acid:

5-Chloro-4-methoxybenzoic acid: Lacks the methyl group, resulting in variations in its chemical behavior.

Uniqueness

5-Chloro-4-methoxy-2-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

5-Chloro-4-methoxy-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cellular mechanisms, cytotoxicity, and potential therapeutic applications.

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of benzoic acid derivatives, compounds similar to this compound demonstrated notable inhibition of cell growth in cancer models, including Hep-G2 and A2058 cell lines, with minimal cytotoxicity observed in normal fibroblasts .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Hep-G2 | 4.81 ± 0.28 | Low inhibition |

| A2058 | 5.02 ± 0.18 | Low inhibition |

| CCD25sk | 3.56 ± 4.06 | Low inhibition |

The biological activity of this compound appears to be mediated through several mechanisms:

- Proteasome Activation : Similar compounds have been shown to enhance proteasome activity, which is crucial for protein degradation and cellular homeostasis . This mechanism could contribute to the compound's anticancer properties by promoting the degradation of oncogenic proteins.

- Cathepsin Activation : The activation of cathepsins B and L has been observed in related benzoic acid derivatives, suggesting that this compound may also enhance lysosomal degradation pathways .

3. Antioxidant Activity

Preliminary studies suggest that compounds within the same structural class may possess antioxidant properties, which could protect cells from oxidative stress—a common contributor to cancer progression .

Case Study: Antiproliferative Effects

In a specific case study involving the evaluation of benzoic acid derivatives, it was found that the introduction of halogen atoms significantly improved antiproliferative activity against colorectal cancer cell lines HCT116 and Caco-2. The compound exhibited an IC50 value of approximately 0.35μM for HCT116 cells, indicating potent cytotoxicity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Propriétés

IUPAC Name |

5-chloro-4-methoxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFTWOUIHLEZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.